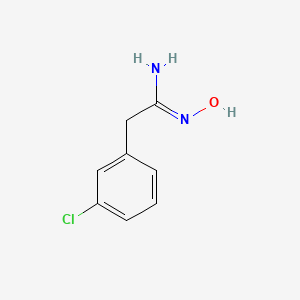

2-(3-chlorophenyl)-N'-hydroxyethanimidamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(3-chlorophenyl)-N'-hydroxyethanimidamide is a chemical compound that has been extensively studied in the field of medicinal chemistry. It has been found to have potential therapeutic applications due to its ability to inhibit specific enzymes involved in various physiological processes. The purpose of

Scientific Research Applications

Environmental Impact and Toxicity of Chlorophenols

Chlorophenols, including compounds related to 2-(3-chlorophenyl)-N'-hydroxyethanimidamide, have been extensively studied for their environmental impact and toxicity. A review of chlorophenols' effects on aquatic environments revealed moderate toxic effects to mammalian and aquatic life, with long-term exposure posing considerable risks to fish. The persistence of these compounds in the environment varies, being low in the presence of adapted microflora capable of biodegrading them but can become moderate to high under certain conditions. Bioaccumulation is expected to be low, yet their strong organoleptic effect is notable (Krijgsheld & Gen, 1986).

Health Risks Associated with Chlorophenols

The association between chlorophenols and health risks, particularly cancer, has been a subject of concern. Studies have linked phenoxyacetic acid herbicides and chlorophenols with soft-tissue sarcomas and non-Hodgkin's lymphomas. However, the evidence for a causal association remains strongest for non-Hodgkin's lymphomas, reflecting either a weak effect or a confounding exposure related to the use of these compounds (Kelly & Guidotti, 1989).

Degradation and Remediation Techniques

Research into the degradation of chlorophenols has highlighted the efficacy of zero valent iron and iron-based bimetallic systems in dechlorinating these pollutants. These systems offer a promising solution for overcoming the limitations of direct chlorophenol remediation, such as surface passivation over time. The efficiency of these methods varies based on the metal combinations used and the characteristics of the target chlorophenol, suggesting a nuanced approach to remediation strategies (Gunawardana, Singhal, & Swedlund, 2011).

Insights into Herbicide Toxicity and Environmental Presence

A scientometric review on the toxicity of 2,4-D, a widely used herbicide and related compound, offered insights into global research trends and identified key areas for future investigation. The study emphasized the importance of focusing on molecular biology, gene expression, and pesticide degradation to further understand the environmental and health impacts of herbicides like 2,4-D (Zuanazzi, Ghisi, & Oliveira, 2020).

Mechanism of Action

Target of Action

It is known that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Compounds with similar structures, such as carbonyl cyanide m-chlorophenyl hydrazone (cccp), have been found to inhibit oxidative phosphorylation . CCCP acts as a protonophore, altering the permeability of the mitochondrial inner membrane to protons and causing the dissipation of the proton gradient across the inner mitochondrial membrane .

Biochemical Pathways

For instance, some indole derivatives have been found to exhibit diverse biological activities, suggesting their involvement in multiple biochemical pathways .

Pharmacokinetics

A study investigating the in vivo metabolism of a similar compound in rats was conducted using high-performance liquid chromatography (hplc) .

Result of Action

Similar compounds, such as cccp, have been found to cause the gradual destruction of living cells and death of the organism .

Action Environment

It is known that the environment can significantly impact the effectiveness and stability of similar compounds .

properties

IUPAC Name |

2-(3-chlorophenyl)-N'-hydroxyethanimidamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9ClN2O/c9-7-3-1-2-6(4-7)5-8(10)11-12/h1-4,12H,5H2,(H2,10,11) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUTJREHZYDXQBH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)CC(=NO)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC(=C1)Cl)C/C(=N/O)/N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9ClN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.62 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.